10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy-
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Overview
Description
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This specific compound is characterized by its unique structure, which includes a phenothiazine core, a carboxamide group, and multiple phenylamino and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy- typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced via a reaction with an appropriate carboxylic acid derivative.
Addition of Phenylamino and Methoxy Substituents: The phenylamino groups are added through nucleophilic substitution reactions, while the methoxy group is introduced via methylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The phenothiazine core is known to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-
- 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-
Uniqueness
The presence of multiple phenylamino and methoxy substituents in 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy- distinguishes it from other phenothiazine derivatives. These substituents may enhance its biological activity and alter its chemical reactivity, making it a unique compound for various applications.
Properties
CAS No. |
65241-12-5 |
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Molecular Formula |
C32H30N4O6S |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(phenylcarbamoyloxy)ethyl]amino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C32H30N4O6S/c1-40-25-16-17-29-27(22-25)36(26-14-8-9-15-28(26)43-29)32(39)35(18-20-41-30(37)33-23-10-4-2-5-11-23)19-21-42-31(38)34-24-12-6-3-7-13-24/h2-17,22H,18-21H2,1H3,(H,33,37)(H,34,38) |
InChI Key |
PARTWQAISQUGCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)N(CCOC(=O)NC4=CC=CC=C4)CCOC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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